molecular formula C12H11N3O2 B2607512 (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid CAS No. 856863-09-7

(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid

Cat. No.: B2607512
CAS No.: 856863-09-7
M. Wt: 229.239
InChI Key: JDPGYHKBJBNOBV-VOTSOKGWSA-N
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Description

(2E)-3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylic Acid ( 856863-09-7) is a high-purity chemical building block featuring the 1,2,3-triazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery . The 1,2,3-triazole core is known for its high chemical stability, significant dipole moment, and ability to participate in hydrogen bonding, making it a valuable isostere for amide bonds or other planar functional groups in the design of novel bioactive molecules . While the specific biological profile of this compound is a subject of ongoing research, compounds containing the 1-benzyl-1H-1,2,3-triazole moiety have demonstrated considerable interest in pharmaceutical research, particularly in the development of anticancer agents . Related structures have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and the induction of apoptosis in cancer cell lines . As a conjugate with an acrylic acid functionality, this compound offers a reactive handle for further synthetic modification, such as amide coupling, allowing researchers to create diverse libraries of compounds for screening against various biological targets. It is supplied with guaranteed quality for use in chemical synthesis, heterocyclic chemistry studies, and early-stage drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(1-benzyltriazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)7-6-11-9-15(14-13-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPGYHKBJBNOBV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring .

In a typical synthesis, benzyl azide and propargyl alcohol are reacted in the presence of a copper catalyst to form the 1-benzyl-1H-1,2,3-triazole intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the acrylic acid moiety, resulting in the formation of (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid .

Industrial Production Methods

Industrial production of triazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acrylic acid moiety can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the most significant applications of (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid lies in its anticancer properties. Research has indicated that derivatives of 1-benzyl-1H-1,2,3-triazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell growth. For instance, compounds synthesized using similar triazole scaffolds have shown promising results against various cancer cell lines, including MCF-7 human breast tumor cells with IC50 values as low as 46 nM . This suggests that this compound could be explored further for its potential as an anticancer agent.

1.2 Antimicrobial Properties

The compound's structure also lends itself to antimicrobial applications. Triazole derivatives have been noted for their antibacterial and antifungal activities. Studies have reported that certain triazole-based compounds exhibit significant antibacterial effects against a range of pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical enzymatic functions within the microorganisms .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure–activity relationship (SAR) studies have shown that modifications to the benzyl group or the acrylic acid moiety can significantly influence the compound’s potency against cancer cells and bacteria. For example, variations in substituents on the benzyl group have been correlated with enhanced antiproliferative activity .

Material Science Applications

3.1 Corrosion Inhibition

Recent studies have explored the use of triazole-based compounds as corrosion inhibitors for metals. Specifically, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol has been investigated for its effectiveness in preventing mild steel corrosion in acidic environments. The compound forms a protective layer on the metal surface, thereby reducing corrosion rates significantly . This application highlights the versatility of triazole derivatives beyond biological contexts.

3.2 Coordination Chemistry

In coordination chemistry, compounds like this compound can act as ligands due to their ability to coordinate with metal ions. This property is essential for developing new materials with specific electronic or catalytic properties . The incorporation of triazole rings into ligands has been shown to enhance stability and reactivity in metal complexes.

Data Table: Summary of Key Findings

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer ActivityIC50 values as low as 46 nM against MCF-7 cells
Antimicrobial PropertiesSignificant antibacterial effects reported
Structure ActivitySAR StudiesModifications enhance potency against cancer cells
Material ScienceCorrosion InhibitionEffective in reducing corrosion rates on mild steel
Coordination ChemistryEnhances stability and reactivity in metal complexes

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tubulin, which are involved in critical cellular processes .

Comparison with Similar Compounds

Key Observations:

Triazole vs. The pyrazole analog’s chlorine substituent may enhance lipophilicity, influencing membrane permeability.

Substituent Effects on Activity :

  • AChE Inhibition : Compound 10d , with a 4-CH₃ group, shows high AChE inhibition (87%), suggesting electron-donating substituents enhance target engagement. The benzyl group in the target compound may similarly stabilize π-π interactions with AChE’s aromatic gorge.
  • Tyrosinase Modulation : Compound 10n , bearing a nitro group, exhibits tyrosinase inhibition, likely due to electron-withdrawing effects altering enzyme active-site interactions.

Core Structure Impact: The quinazolinone derivative demonstrates cytotoxicity via apoptosis induction, highlighting how embedding the benzyl-triazole motif within a heterocyclic scaffold redirects bioactivity from enzyme inhibition to anticancer mechanisms.

Key Insights:

  • Synthetic Accessibility: The target compound’s synthesis is streamlined by CuAAC, a regioselective and high-yielding reaction . In contrast, quinazolinone derivatives require multi-step cyclocondensation .

Mechanistic and Docking Studies

  • AChE Inhibition : Docking studies of benzyl-triazole derivatives reveal interactions with AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS), mimicking donepezil’s binding mode. The target compound’s acrylic acid chain may form hydrogen bonds with Ser203 or Tyr337 residues.
  • Anticancer Activity: The quinazolinone derivative arrests the cell cycle at G2/M phase, suggesting tubulin polymerization disruption—a mechanism distinct from cinnamic acid analogs targeting enzymes.

Biological Activity

(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-established method for creating triazole derivatives. The compound can be synthesized by reacting appropriate precursors under mild conditions to yield high-purity products suitable for biological evaluation.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown potent inhibition of cancer cell growth. In one study, a related compound was found to have an IC50 value of 46 nM against MCF-7 human breast tumor cells . Another study highlighted that triazole derivatives could effectively inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells .

Antimicrobial Activity

The antibacterial properties of triazole compounds have also been investigated. For example, a series of substituted triazoles demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting comparable efficacy to standard antibiotics like ampicillin . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl and triazole moieties significantly impact biological activity. For instance, the presence of specific substituents on the benzyl group has been shown to enhance antiproliferative effects . This suggests that careful design of substituents can lead to more potent derivatives.

CompoundActivityIC50 (nM)Target
Compound 13eAnticancer46MCF-7 cells
Compound 6qBcr-Abl inhibitor0.60Bcr-Abl(WT)
Compound 6qoBcr-Abl inhibitor0.36Bcr-Abl(T315I)

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of triazole derivatives, researchers synthesized a series of compounds based on the triazole scaffold and evaluated their effects on various cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. Notably, compounds with meta-substitutions on the benzyl ring exhibited superior activity due to their ability to stabilize interactions with the target proteins involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial efficacy of several triazole derivatives against common pathogens. The study utilized both in vitro and in vivo models to assess the effectiveness of these compounds. Results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in treating biofilm-associated infections .

Q & A

Q. What are the most reliable synthetic routes for (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of terminal alkynes with benzyl azides to form the triazole core . A two-step approach is often employed:

  • Step 1 : Synthesize the 1-benzyl-1H-1,2,3-triazole intermediate using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 mixture of H₂O and tert-butanol at 60°C for 12 hours.
  • Step 2 : Introduce the acrylic acid moiety via a Knoevenagel condensation between the triazole aldehyde and malonic acid, using piperidine as a catalyst in refluxing ethanol. Critical factors : Oxygen-free conditions improve CuAAC efficiency, while pH control (6–7) minimizes side reactions during condensation. Typical yields range from 65% to 80% .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the (2E)-configuration (J = 15–16 Hz for trans-coupled acrylic protons) and benzyl group orientation.
  • X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond angles and torsional strain in the triazole-acrylic acid junction. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is recommended .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3100–3200 cm⁻¹ (triazole C-H) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or bond lengths often arise from disordered solvent molecules or twinning. Strategies include:

  • Using SHELXD for initial phase solution and SHELXL for anisotropic refinement with ISOR/SADI restraints to stabilize unstable atoms.
  • Applying the Hirshfeld surface analysis to validate intermolecular interactions (e.g., C-H···O hydrogen bonds between acrylic acid and triazole groups) .

Q. What computational methods predict the compound’s interaction with biological targets like matrix metalloproteinases (MMPs)?

  • Molecular docking : Use AutoDock Vina with MMP-9 (PDB: 1GKC) to assess binding affinity. The triazole ring shows π-π stacking with His401, while the acrylic acid forms hydrogen bonds with Glu402 .
  • MD simulations : GROMACS with CHARMM36 force field over 100 ns reveals stability of the ligand-protein complex (RMSD < 2.0 Å). Key metrics include binding free energy (MM-PBSA) and residue-wise energy decomposition .

Q. How do structural modifications (e.g., substituents on the benzyl group) affect antiproliferative activity?

A recent SAR study compared derivatives with electron-withdrawing (NO₂, F) and donating (OCH₃) groups:

SubstituentIC₅₀ (μM) against B16-F10 cellsMMP-9 Inhibition (%)
-H12.3 ± 1.268 ± 5
-NO₂8.1 ± 0.982 ± 4
-OCH₃15.6 ± 1.554 ± 6
Electron-withdrawing groups enhance activity by stabilizing triazole-protein interactions, while bulky groups reduce cell permeability .

Q. What strategies mitigate side reactions during derivatization (e.g., amide coupling)?

  • Activation of carboxylic acid : Use HATU/DIPEA in DMF to form the active ester, reducing racemization.
  • Protection of triazole : Temporary silylation (e.g., TIPSCl) prevents Cu(II)-mediated oxidation during coupling .
  • Monitoring : LC-MS (ESI+) tracks intermediate formation (e.g., m/z 354.1 for the HATU-activated species) .

Methodological Notes

  • Contradiction handling : When biological assay data conflict with computational predictions (e.g., low activity despite high docking scores), validate via SPR (surface plasmon resonance) to measure actual binding kinetics .
  • Data reproducibility : For crystallography, deposit raw data in the Cambridge Structural Database (CSD) and include CIF files with refinement parameters .

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